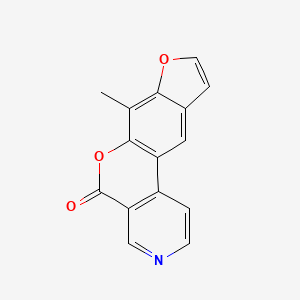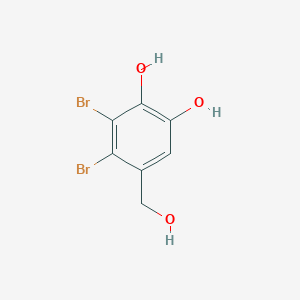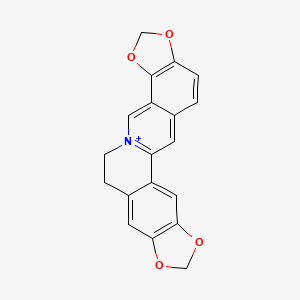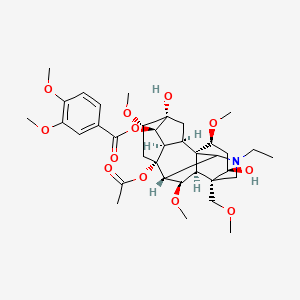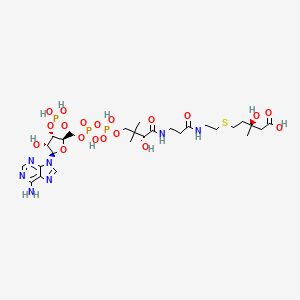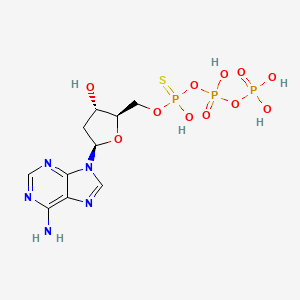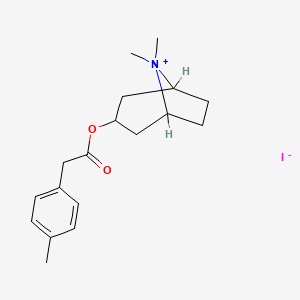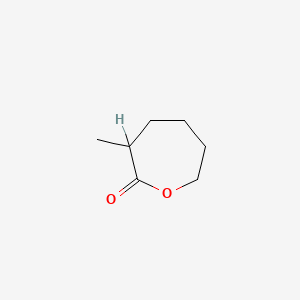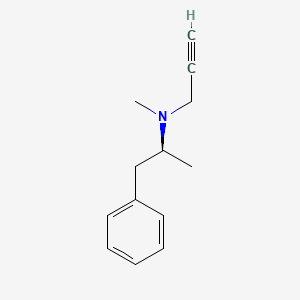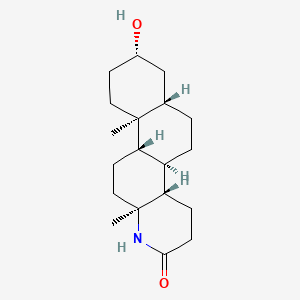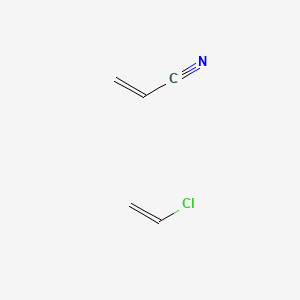
chloroethene;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
chloroethene;prop-2-enenitrile is typically synthesized through emulsion copolymerization. This process involves the polymerization of vinyl chloride and acrylonitrile in an aqueous medium with the aid of surfactants and initiators. The reaction conditions, such as temperature, pressure, and the concentration of monomers, are carefully controlled to achieve the desired copolymer composition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale emulsion polymerization reactors. The monomers are fed into the reactor along with water, surfactants, and initiators. The reaction is carried out under controlled conditions to ensure consistent quality and yield of the copolymer. The resulting copolymer is then separated, purified, and dried for further use .
Chemical Reactions Analysis
Types of Reactions
chloroethene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the chemical structure of the copolymer, affecting its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the copolymer’s versatility .
Scientific Research Applications
chloroethene;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various advanced materials and nanocomposites.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of chloroethene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The copolymer’s unique structure allows it to interact with different biological and chemical systems, leading to its diverse applications. For example, in drug delivery systems, the copolymer can encapsulate therapeutic agents and release them in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
Polyvinyl Chloride (PVC): A homopolymer of vinyl chloride, widely used in construction and packaging.
Polyacrylonitrile (PAN): A homopolymer of acrylonitrile, used in the production of carbon fibers and textiles.
Vinylidene Chloride-Acrylonitrile Copolymer: Similar to chloroethene;prop-2-enenitrile but with vinylidene chloride instead of vinyl chloride.
Uniqueness
This compound stands out due to its unique combination of properties from both vinyl chloride and acrylonitrile. This copolymer offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its homopolymer counterparts, making it suitable for specialized applications .
Properties
CAS No. |
9003-00-3 |
|---|---|
Molecular Formula |
C5H6ClN |
Molecular Weight |
115.56 g/mol |
IUPAC Name |
chloroethene;prop-2-enenitrile |
InChI |
InChI=1S/C3H3N.C2H3Cl/c1-2-3-4;1-2-3/h2H,1H2;2H,1H2 |
InChI Key |
GRFFKYTUNTWAGG-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CCl |
Canonical SMILES |
C=CC#N.C=CCl |
Synonyms |
acrylonitrile vinyl chloride copolymer Modacryl Modacryle |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


